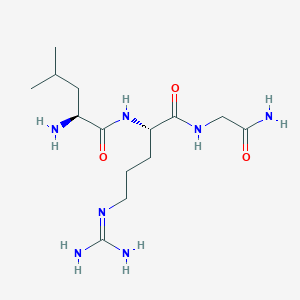
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide: is a synthetic peptide compound It is composed of the amino acids leucine, ornithine, and glycine, with a diaminomethylidene group attached to the ornithine residue
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene group is introduced through specific reagents and conditions that ensure its selective attachment to the ornithine residue.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions: L-Leucyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the amino acid residues, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones, potentially enhancing the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxylated or carbonylated derivatives, while reduction can yield amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide has several scientific research applications, including:
Chemistry: It is used as a model compound for studying peptide synthesis and modification.
Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate relationships.
Industry: It may be used in the production of specialized peptides for various industrial applications, such as biotechnology and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene group can form hydrogen bonds and electrostatic interactions with these targets, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
- L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine
- L-Leucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine
- L-Isoleucyl-L-seryl-L-leucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithylglycine
Comparison: L-Leucyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide is unique due to its specific amino acid sequence and the presence of the diaminomethylidene group. This structural uniqueness can result in distinct biological activities and interactions compared to similar compounds. For example, the presence of glycine in the sequence may influence the compound’s flexibility and binding properties, distinguishing it from other peptides with different amino acid compositions.
Propiedades
Número CAS |
824395-58-6 |
|---|---|
Fórmula molecular |
C14H29N7O3 |
Peso molecular |
343.43 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C14H29N7O3/c1-8(2)6-9(15)12(23)21-10(4-3-5-19-14(17)18)13(24)20-7-11(16)22/h8-10H,3-7,15H2,1-2H3,(H2,16,22)(H,20,24)(H,21,23)(H4,17,18,19)/t9-,10-/m0/s1 |
Clave InChI |
VROBSHYMNDGCOG-UWVGGRQHSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1S)-1-Cyano-3-methylbutyl]formamide](/img/structure/B14221529.png)
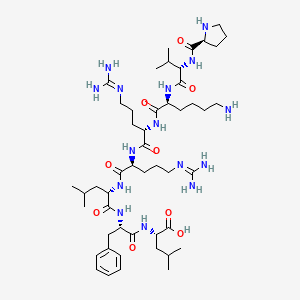
![2-Piperidinone, 4-[(4-methoxyphenyl)amino]-, (4S)-](/img/structure/B14221543.png)
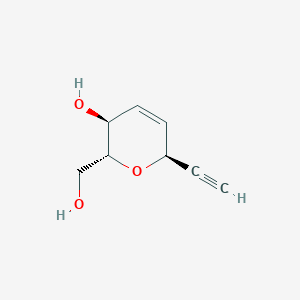
![6-[6-(Dimethylamino)-5-(furan-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14221561.png)
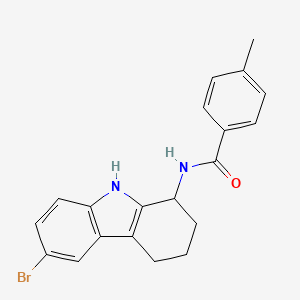
![4-[2,2-Dimethyl-5-(prop-2-en-1-yl)-1,3-dioxan-5-yl]but-2-en-1-ol](/img/structure/B14221575.png)
![2H-Pyran, tetrahydro-2-[[5-[(4-methoxyphenyl)methoxy]pentyl]oxy]-](/img/structure/B14221578.png)
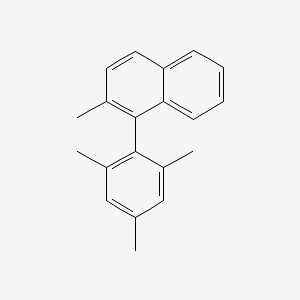
![[3-Ethyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B14221590.png)

![9-Amino-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B14221620.png)


